molecular formula C13H8ClNO4 B8814182 4-nitrophenyl 4-chlorobenzoate CAS No. 6264-29-5

4-nitrophenyl 4-chlorobenzoate

Cat. No.: B8814182
CAS No.: 6264-29-5
M. Wt: 277.66 g/mol
InChI Key: PCOGDBDOULFSKE-UHFFFAOYSA-N
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Description

4-nitrophenyl 4-chlorobenzoate is an organic compound with the molecular formula C₁₃H₈ClNO₄ and a molecular weight of 277.660 g/mol . This compound is characterized by the presence of both a chloro-substituted benzoic acid and a nitrophenyl ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrophenyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 4-nitrophenol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of esterification and the use of efficient catalysts and solvents are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-nitrophenyl 4-chlorobenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

4-nitrophenyl 4-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitrophenyl 4-chlorobenzoate is primarily based on its reactivity as an ester and its ability to undergo nucleophilic substitution reactions. The ester bond is susceptible to nucleophilic attack, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, further expanding its chemical versatility .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzoic acid, 4-aminophenyl ester
  • 4-Chlorobenzoic acid, 4-hydroxyphenyl ester
  • 4-Chlorobenzoic acid, 4-methoxyphenyl ester

Uniqueness

4-nitrophenyl 4-chlorobenzoate is unique due to the presence of both a chloro-substituted benzoic acid and a nitrophenyl ester group. This combination imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis and research .

Properties

CAS No.

6264-29-5

Molecular Formula

C13H8ClNO4

Molecular Weight

277.66 g/mol

IUPAC Name

(4-nitrophenyl) 4-chlorobenzoate

InChI

InChI=1S/C13H8ClNO4/c14-10-3-1-9(2-4-10)13(16)19-12-7-5-11(6-8-12)15(17)18/h1-8H

InChI Key

PCOGDBDOULFSKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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